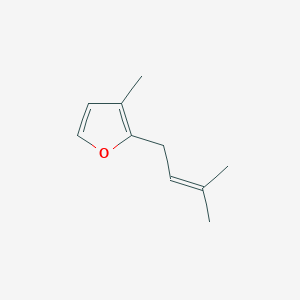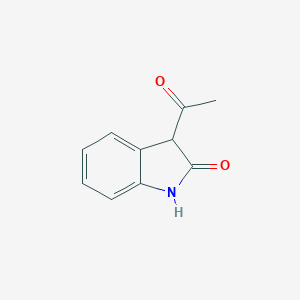![molecular formula C15H20O4 B098184 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone CAS No. 18780-96-6](/img/structure/B98184.png)
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone, also known as HDEP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system.
作用機序
The mechanism of action of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves its ability to interact with the dopamine and norepinephrine transporters in the brain. It binds to these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect that can improve cognitive function and enhance mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system.
実験室実験の利点と制限
The advantages of using 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone in lab experiments include its potential as a stimulant and its ability to interact with the central nervous system. It can be used to study the effects of dopamine and norepinephrine on cognitive function and mood. However, the limitations of using this compound include its potential for abuse and dependence, which can make it difficult to conduct long-term studies.
将来の方向性
There are several future directions for research on 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to investigate its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system and to develop strategies for reducing its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system. Further research is needed to understand the potential benefits and risks of using this compound for scientific research purposes.
合成法
The synthesis of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves a multi-step process that includes the use of different reagents and solvents. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with magnesium and iodine to form 3,4-methylenedioxyphenyl-2-propanol. This is followed by the reaction of the propanol with 3-methylbut-2-enal and sodium borohydride to form this compound.
科学的研究の応用
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone has been used in scientific research to study its potential as a stimulant and its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that affect cognitive function.
特性
CAS番号 |
18780-96-6 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
1-[4-hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O4/c1-9(2)6-7-11-12(17)8-13(18-4)14(10(3)16)15(11)19-5/h6,8,17H,7H2,1-5H3 |
InChIキー |
KELHULRTPVJHMF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
正規SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
同義語 |
4'-Hydroxy-2',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



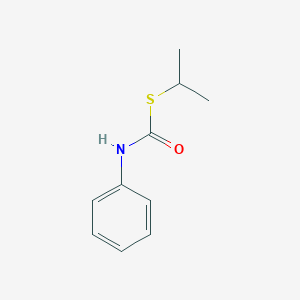
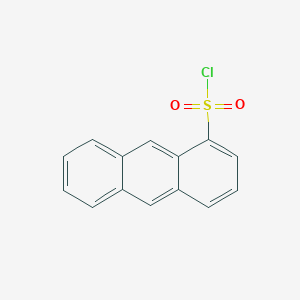
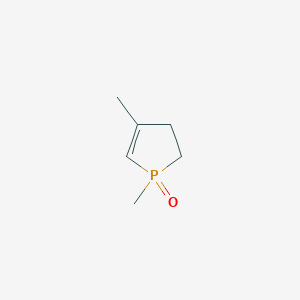
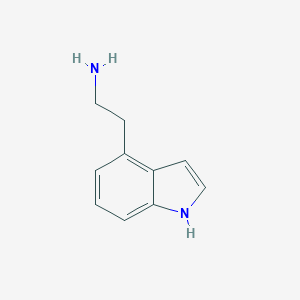




![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
